
TNF-alpha-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tumor Necrosis Factor Alpha Inhibitor 6 (TNF-alpha-IN-6) is a small molecule inhibitor that targets Tumor Necrosis Factor Alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor Necrosis Factor Alpha plays a crucial role in the regulation of immune cells, and its dysregulation is associated with various inflammatory and autoimmune diseases. This compound is designed to inhibit the activity of Tumor Necrosis Factor Alpha, thereby reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TNF-alpha-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of a heterocyclic scaffold through cyclization reactions.
Functionalization: Introduction of various functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity and specificity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product.
Formulation: The purified compound is formulated into a suitable dosage form, such as tablets or injectables, for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions
TNF-alpha-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against Tumor Necrosis Factor Alpha .
Applications De Recherche Scientifique
TNF-alpha-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Tumor Necrosis Factor Alpha and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of Tumor Necrosis Factor Alpha in cell signaling, apoptosis, and immune response.
Medicine: Investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases. Clinical trials are conducted to evaluate its efficacy and safety in patients with conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
TNF-alpha-IN-6 exerts its effects by binding to Tumor Necrosis Factor Alpha, preventing it from interacting with its receptors on the surface of immune cells. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune response. The primary molecular targets of this compound are the Tumor Necrosis Factor Receptor Type I and Type II. By inhibiting these interactions, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms of inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Infliximab: A monoclonal antibody that binds to Tumor Necrosis Factor Alpha, used in the treatment of autoimmune diseases.
Adalimumab: Another monoclonal antibody targeting Tumor Necrosis Factor Alpha, used for similar indications as Infliximab.
Uniqueness of TNF-alpha-IN-6
This compound is unique compared to these biologics due to its small molecule nature, which allows for oral administration and potentially lower production costs. Additionally, small molecule inhibitors like this compound can penetrate tissues more effectively and may have a different safety profile compared to monoclonal antibodies and fusion proteins .
Propriétés
Formule moléculaire |
C26H25N9O2 |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
3-[[6-[2-[(8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-7-yl]pyrimidin-5-yl]-2,2-dimethyl-3-oxopyrrolo[2,3-b]pyridin-1-yl]methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C26H25N9O2/c1-26(2)22(36)19-5-6-20(32-23(19)35(26)14-16-4-3-7-28-21(16)10-27)17-11-29-24(30-12-17)33-8-9-34-18(15-33)13-31-25(34)37/h3-7,11-12,18H,8-9,13-15H2,1-2H3,(H,31,37)/t18-/m1/s1 |
Clé InChI |
RUVSMFOFQJDXHE-GOSISDBHSA-N |
SMILES isomérique |
CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6[C@@H](C5)CNC6=O)C |
SMILES canonique |
CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6C(C5)CNC6=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


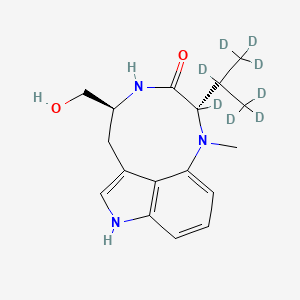
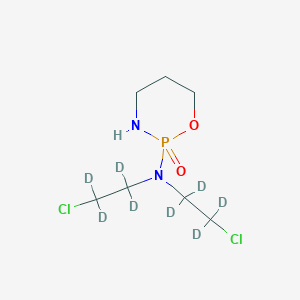


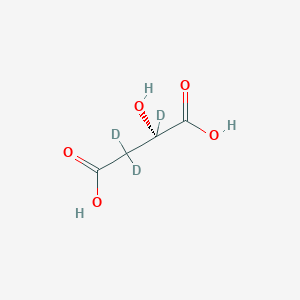
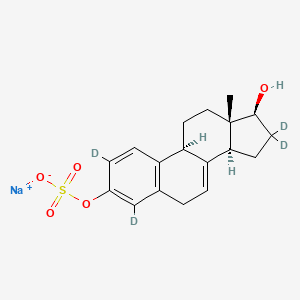
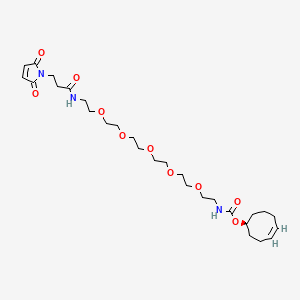
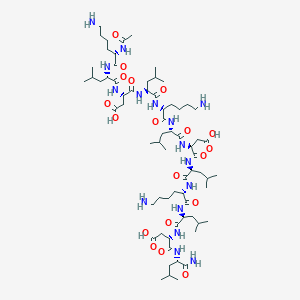
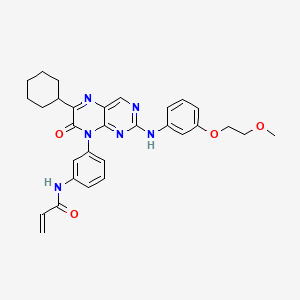
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)


